N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-N'-(2-fluorobenzoyl)thiourea
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Overview
Description
N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-N'-(2-fluorobenzoyl)thiourea is a complex organic compound with a molecular formula of C20H14ClFN4O This compound is notable for its unique structure, which includes a benzotriazole ring, a fluorobenzamide moiety, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-N'-(2-fluorobenzoyl)thiourea typically involves multiple steps, starting with the preparation of the benzotriazole ring This can be achieved through the cyclization of appropriate precursors under acidic conditionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound meets the required standards for further applications .
Chemical Reactions Analysis
Types of Reactions
N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-N'-(2-fluorobenzoyl)thiourea undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds .
Scientific Research Applications
N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-N'-(2-fluorobenzoyl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-N'-(2-fluorobenzoyl)thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloro-2-methylphenyl)carbamoylmorpholine
- N-(2-chloro-4-methylphenyl)-2-fluorobenzamide
- 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
Uniqueness
N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-N'-(2-fluorobenzoyl)thiourea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its benzotriazole ring and fluorobenzamide moiety contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H15ClFN5OS |
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Molecular Weight |
439.9 g/mol |
IUPAC Name |
N-[[6-chloro-2-(4-methylphenyl)benzotriazol-5-yl]carbamothioyl]-2-fluorobenzamide |
InChI |
InChI=1S/C21H15ClFN5OS/c1-12-6-8-13(9-7-12)28-26-18-10-15(22)17(11-19(18)27-28)24-21(30)25-20(29)14-4-2-3-5-16(14)23/h2-11H,1H3,(H2,24,25,29,30) |
InChI Key |
ACOHKHTVLQDOBL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=S)NC(=O)C4=CC=CC=C4F |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=S)NC(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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